4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, an ethoxyphenyl group, and a methylbutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the corresponding amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of automated reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ethoxyphenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted amino acids.
Scientific Research Applications
4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to amino acid metabolism and protein synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-methoxyphenyl)-3-methylbutanoic acid
- 4-Amino-3-(4-hydroxyphenyl)-3-methylbutanoic acid
- 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid
Uniqueness
4-Amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-3-17-11-6-4-10(5-7-11)13(2,9-14)8-12(15)16/h4-7H,3,8-9,14H2,1-2H3,(H,15,16) |
InChI Key |
RLTUSNZMLJEKGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.